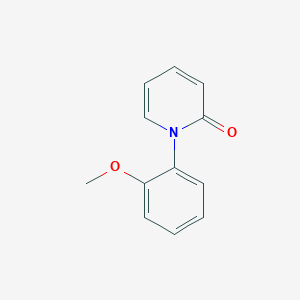
methyl 4-acetamido-3-allyl-2-hydroxybenzoate
Descripción general
Descripción
methyl 4-acetamido-3-allyl-2-hydroxybenzoate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetamido-3-allyl-2-hydroxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction may require catalysts such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and reduce production times.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-acetamido-3-allyl-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
methyl 4-acetamido-3-allyl-2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 4-acetamido-3-allyl-2-hydroxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-propenyl ester: Similar in structure but lacks the acetylamino and hydroxy groups.
Benzoic acid, 2-hydroxy-, 2-propenyl ester: Contains a hydroxy group but differs in the position of the propenyl group.
Uniqueness
The presence of multiple functional groups in methyl 4-acetamido-3-allyl-2-hydroxybenzoate makes it unique
Propiedades
Número CAS |
110751-41-2 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
methyl 4-acetamido-2-hydroxy-3-prop-2-enylbenzoate |
InChI |
InChI=1S/C13H15NO4/c1-4-5-9-11(14-8(2)15)7-6-10(12(9)16)13(17)18-3/h4,6-7,16H,1,5H2,2-3H3,(H,14,15) |
Clave InChI |
WPIUICUWBBLVAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C=C1)C(=O)OC)O)CC=C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-chloro-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B8723516.png)


![7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B8723551.png)

![5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8723580.png)
